

Spectroscopic Profile of 1-Boc-4-Benzylxy-3-formylindole: A Technical Guide

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Compound of Interest

Compound Name: **1-Boc-4-Benzylxy-3-formylindole**

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **1-Boc-4-benzylxy-3-formylindole**. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. It also outlines a general experimental protocol for the synthesis and spectroscopic analysis of this compound, which is a valuable intermediate in the synthesis of various biologically active molecules.

Predicted Spectroscopic Data

The chemical structure of **1-Boc-4-benzylxy-3-formylindole** (CAS Number: 404888-01-3, Molecular Formula: C₂₁H₂₁NO₄) contains several key functional groups that give rise to a distinct NMR fingerprint.^[1]^[2]^[3] The following tables summarize the predicted quantitative NMR data.

Table 1: Predicted ¹H NMR Data for **1-Boc-4-benzylxy-3-formylindole** (in CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.2	s	1H	CHO
~8.2	d	1H	H-7
~7.6	s	1H	H-2
~7.5-7.3	m	5H	Phenyl H
~7.2	t	1H	H-6
~6.8	d	1H	H-5
~5.2	s	2H	OCH ₂ Ph
~1.7	s	9H	C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data for **1-Boc-4-benzyloxy-3-formylindole** (in CDCl₃)

Chemical Shift (δ) ppm	Assignment
~185	C=O (Aldehyde)
~155	C-4
~149	C=O (Boc)
~138	C-7a
~136	Phenyl C (quaternary)
~135	C-2
~129-127	Phenyl CH
~125	C-3a
~123	C-6
~118	C-3
~115	C-7
~105	C-5
~85	$\text{C}(\text{CH}_3)_3$
~71	OCH_2Ph
~28	$\text{C}(\text{CH}_3)_3$

Experimental Protocols

While specific experimental details for the synthesis of **1-Boc-4-benzyloxy-3-formylindole** are not readily available in the searched literature, a general procedure can be outlined based on established methods for the synthesis and characterization of similar indole derivatives.

General Synthesis of N-Protected Indoles

N-protected indoles are commonly synthesized from the corresponding indole by reaction with an appropriate protecting group precursor in the presence of a base. For instance, N-Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc_2O).

Materials:

- Substituted indole
- Alkyl bromide or other protecting group precursor
- Potassium hydroxide (KOH) or other suitable base
- Dimethyl sulfoxide (DMSO) or other appropriate solvent
- Ethyl acetate
- Water
- Sodium sulfate (Na_2SO_4)

Procedure:

- To a flask containing the substituted indole in DMSO, add KOH and stir at room temperature.
- Add the alkyl bromide (or other protecting agent) to the reaction mixture.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel chromatography to obtain the desired N-protected indole.

NMR Sample Preparation and Data Acquisition

Materials:

- **1-Boc-4-benzyloxy-3-formylindole** (5-10 mg)
- Deuterated chloroform (CDCl_3) (approx. 0.7 mL)

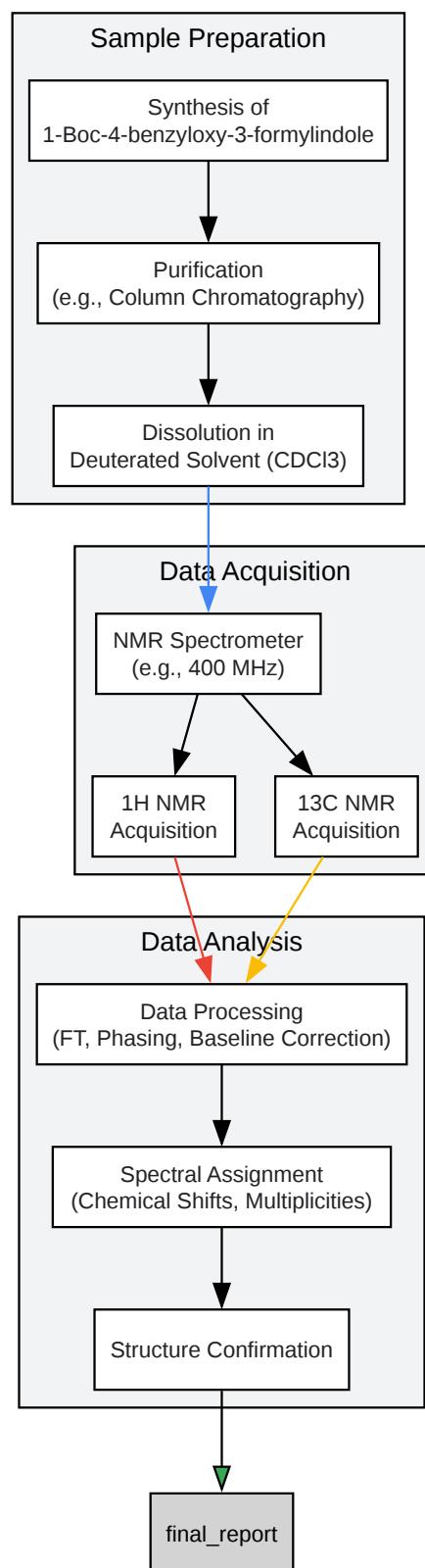
- 5 mm NMR tube

Procedure:

- Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of CDCl_3 .
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the raw data, which includes Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak of CDCl_3 (δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow from sample preparation to the final spectroscopic data analysis.



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Caption: Workflow for Spectroscopic Analysis of **1-Boc-4-benzyloxy-3-formylindole**.

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